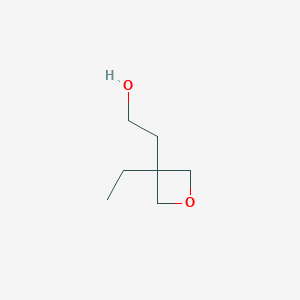
3-Ethyl-3-oxetaneethanol
概要
説明
3-Ethyl-3-oxetaneethanol is an organic compound with the molecular formula C7H14O2. It is a clear, colorless liquid that is miscible in water. This compound is known for its unique structure, which includes an oxetane ring and an ethyl group. It is used in various scientific and industrial applications due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
3-Ethyl-3-oxetaneethanol can be synthesized through several methods. One common method involves the ester exchange reaction between dimethyl carbonate and trimethylolpropane. The reaction is typically carried out under reflux conditions with potassium hydroxide as a catalyst. The mixture is heated at 110°C for one hour, followed by distillation to remove excess solvent. The final product is obtained by vacuum distillation, yielding a high purity compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ester exchange reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous distillation and purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-Ethyl-3-oxetaneethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to a more stable alcohol or ether.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or ethers.
科学的研究の応用
3-Ethyl-3-oxetaneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: This compound is employed in the production of coatings, adhesives, and resins due to its reactive oxetane ring
作用機序
The mechanism of action of 3-Ethyl-3-oxetaneethanol involves its reactivity with various molecular targets. The oxetane ring can undergo ring-opening polymerization, leading to the formation of hyperbranched polyethers. These polyethers exhibit unique properties such as high adhesion to polar substrates and good dispersion performance for coating pigment particles . The compound’s hydroxyl group also allows for further functionalization, enhancing its versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of an ethyl group.
3-Butyl-3-oxetanemethanol: Contains a butyl group, leading to different physical and chemical properties.
3-Phenyl-3-oxetanemethanol: The presence of a phenyl group significantly alters its reactivity and applications.
Uniqueness
3-Ethyl-3-oxetaneethanol is unique due to its balance of reactivity and stability. The ethyl group provides a moderate level of steric hindrance, making it less reactive than its methyl counterpart but more reactive than bulkier analogs like the butyl or phenyl derivatives. This balance makes it particularly useful in applications requiring precise control over reactivity and product formation .
特性
IUPAC Name |
2-(3-ethyloxetan-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-7(3-4-8)5-9-6-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIGSEBFOJIXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3248622.png)
![2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B3248629.png)


![4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]](/img/structure/B3248655.png)




![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine](/img/structure/B3248678.png)
